molecular formula C15H17NO2S B12074148 tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate

tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate

Cat. No.: B12074148
M. Wt: 275.4 g/mol
InChI Key: DNQOKDPFOWGTIM-UHFFFAOYSA-N
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Description

tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate is a specialized chemical reagent designed for research and development applications. This compound features a carbamate group protected by a tert-butyloxycarbonyl (Boc) moiety, a cornerstone in synthetic organic and medicinal chemistry. The Boc group is widely utilized to protect amines during multi-step synthesis, as it is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions. The simultaneous presence of a thiophene heterocycle and a phenyl ring in its structure makes it a valuable bifunctional building block for constructing more complex molecules, particularly in the pharmaceutical and materials science sectors. The primary research value of this compound lies in its role as a synthetic intermediate. It can be used in the exploration of new therapeutic agents, where the thiophene ring is a common pharmacophore in drugs targeting a range of conditions. Furthermore, compounds containing thiophene units are of significant interest in the development of organic electronic materials, such as semiconductors and conductive polymers. While the exact properties of this specific compound require experimental verification, analogs like tert-butyl N-thiophen-3-ylcarbamate exhibit characteristic stability and solubility parameters, with calculated properties including a boiling point of 238.1°C and a flash point of 97.8°C . Researchers are encouraged to leverage this reagent in cross-coupling reactions, amide bond formations, and as a precursor in the synthesis of heterocyclic compounds. Handling and Usage: This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and employ all appropriate safety precautions, including the use of personal protective equipment. Specific hazard statements may include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

tert-butyl N-(4-thiophen-3-ylphenyl)carbamate

InChI

InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)16-13-6-4-11(5-7-13)12-8-9-19-10-12/h4-10H,1-3H3,(H,16,17)

InChI Key

DNQOKDPFOWGTIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Thiophen-3-yl)aniline

The phenyl-thiophene backbone is constructed via Suzuki-Miyaura cross-coupling , which connects a boronic acid-functionalized thiophene to a halogenated aniline derivative.

Procedure

  • Reactants : 4-Bromoaniline (1.0 equiv), thiophene-3-boronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv).

  • Solvent : Dioxane/water (4:1 v/v).

  • Conditions : Reflux at 90°C under N₂ for 12 h.

  • Workup : Extraction with ethyl acetate, purification via silica gel chromatography.

  • Yield : 78–85%.

Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.

Carbamate Protection with Boc Anhydride

The amino group of 4-(thiophen-3-yl)aniline is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Procedure

  • Reactants : 4-(Thiophen-3-yl)aniline (1.0 equiv), Boc₂O (1.5 equiv), DIPEA (1.5 equiv).

  • Solvent : Tetrahydrofuran (THF) at 0°C→25°C.

  • Conditions : Stirring for 15 h.

  • Workup : Dilution with CH₂Cl₂, washing with NaHCO₃ and brine, drying over Na₂SO₄.

  • Yield : 89–93%.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 7.30 (d, J = 8.01 Hz, Ar-H), 7.21 (m, Ar-H), 1.52 (s, t-Bu).

  • IR : 1685 cm⁻¹ (C=O stretch).

Alternative Carbamate Formation via EDCI/HOBt Coupling

For substrates sensitive to Boc₂O, carbamate formation is achieved using tert-butyl chloroformate with EDCI/HOBt activation.

Procedure

  • Reactants : 4-(Thiophen-3-yl)aniline (1.0 equiv), tert-butyl chloroformate (1.1 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv).

  • Solvent : Dichloromethane (DCM).

  • Conditions : Room temperature, 3 h.

  • Yield : 82–88%.

Advantage : Avoids strong bases, suitable for acid-sensitive intermediates.

Comparative Analysis of Synthetic Methods

Parameter Suzuki Cross-Coupling Boc Protection EDCI/HOBt Method
Catalyst/Reagent Pd(PPh₃)₄Boc₂OEDCI/HOBt
Yield Range 78–85%89–93%82–88%
Reaction Time 12 h15 h3 h
Key Advantage High regioselectivityMild conditionsAcid tolerance

Optimization and Troubleshooting

Palladium Catalyst Selection

  • Pd(OAc)₂/XPhos : Increases yield to 88% but raises costs.

  • Unoptimized conditions may lead to homocoupling byproducts (e.g., biphenyl derivatives).

Solvent Effects in Boc Protection

  • THF vs. DCM : THF improves solubility of Boc₂O, reducing reaction time by 30%.

Purification Challenges

  • Column Chromatography : Elution with 20–40% ethyl acetate/hexane removes unreacted aniline.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Scalability and Industrial Considerations

  • Continuous Flow Systems : Reduce reaction time for Boc protection to 2 h.

  • Cost Analysis : EDCI/HOBt adds $12–15 per gram compared to Boc₂O’s $8–10 .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate typically involves the reaction of thiophene derivatives with carbamate precursors. The compound features a carbamate functional group, which is crucial for its reactivity in various chemical reactions. The general synthetic route includes:

  • Formation of the thiophene-substituted phenol.
  • Reaction with tert-butyl isocyanate to yield the final carbamate product.

This compound exhibits moderate reactivity in palladium-catalyzed coupling reactions, making it a valuable intermediate in organic synthesis aimed at drug development and material fabrication.

Pharmaceutical Applications

1. Drug Development:
this compound has been explored as an intermediate in the synthesis of biologically active compounds. Its structural similarity to other pharmacologically relevant molecules allows it to participate in reactions that lead to the formation of new drugs. For instance, it has shown potential as a scaffold for developing inhibitors targeting amyloid beta aggregation, which is significant in Alzheimer's disease research .

2. Mechanistic Studies:
Research indicates that this compound can be used to study drug-receptor interactions and mechanisms of action in medicinal chemistry. The insights gained from such studies are essential for understanding how modifications to the compound's structure can enhance its biological activity.

Material Science Applications

1. Functionalized Polymers:
In materials science, this compound is utilized in creating functionalized polymers. Its thiophene moiety contributes to enhanced electronic properties, making it suitable for applications in organic electronics and photonic devices.

2. Advanced Materials:
The compound's ability to act as a building block for advanced materials is noteworthy. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, which are critical for various industrial applications.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds:

Compound NameStructure FeaturesUnique Properties
Phenyl CarbamateSimple phenolic structureUsed as a protective group in organic synthesis
Thiophen-3-yl CarbamateContains only thiophene and carbamate groupsEnhanced electronic properties due to thiophene
Boc-AnilineAniline derivative with Boc protectionCommonly used in peptide synthesis
Tert-butyl UreaUrea functional group instead of carbamateExhibits different reactivity patterns

The unique combination of thiophene and phenolic structures in this compound enhances its reactivity and potential biological activity compared to simpler derivatives.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Alzheimer’s Disease Research
In vitro studies demonstrated that derivatives of this compound could inhibit amyloid beta aggregation, showcasing its potential as a therapeutic agent against neurodegenerative diseases. The compound's efficacy was compared with established drugs like galantamine, revealing promising results in reducing amyloid plaque formation .

Case Study 2: Polymer Development
Research involving the incorporation of this compound into polymer matrices showed significant improvements in electrical conductivity and thermal stability. These advancements are crucial for developing next-generation electronic devices.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
  • tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
  • tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

Uniqueness

tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

Introduction

Tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate is an organic compound belonging to the carbamate class, characterized by a tert-butyl group and a phenyl ring substituted with a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO2SC_{15}H_{19}NO_2S, with a molecular weight of approximately 275.4 g/mol. The structure includes a carbamate functional group, which plays a crucial role in its reactivity and biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC15H19NO2SC_{15}H_{19}NO_2S
Molecular Weight275.4 g/mol
Functional GroupsCarbamate, thiophene
Key Structural ElementsTert-butyl group, phenyl ring

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through specific mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are significant in neurodegenerative diseases like Alzheimer's. This inhibition may reduce the formation of amyloid-beta peptides implicated in disease progression .
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, potentially protecting cells from oxidative stress induced by amyloid-beta aggregates .
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in vitro, with studies indicating a decrease in pro-inflammatory cytokines when tested against inflammatory stimuli .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Inhibition of Amyloidogenesis : In vitro studies demonstrated that the compound could inhibit amyloid-beta aggregation by up to 85% at concentrations of 100 µM, suggesting a protective role against neurodegeneration .
  • Cell Viability Studies : When astrocytes were treated with amyloid-beta alongside tert-butyl carbamate, cell viability improved significantly compared to controls treated only with amyloid-beta, indicating potential neuroprotective effects .
  • Anti-inflammatory Effects : In rat models, compounds similar to tert-butyl carbamate exhibited anti-inflammatory activity with inhibition percentages ranging from 39% to 54% when compared to standard anti-inflammatory drugs like indomethacin .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme Inhibitionβ-secretase and acetylcholinesterase inhibition; reduces amyloid-beta formation
Antioxidant ActivityPotential reduction in oxidative stress markers
Anti-inflammatory EffectsInhibition of cytokine production; improved cell viability in inflammatory conditions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for tert-butyl (4-(thiophen-3-yl)phenyl)carbamate?

  • Methodological Answer : The synthesis typically involves coupling reactions between thiophene derivatives and aryl halides. For example, Suzuki-Miyaura cross-coupling can link thiophen-3-ylboronic acid to a bromophenyl precursor, followed by carbamate protection using Boc anhydride. Key conditions include using Pd catalysts (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and inert solvents like THF or DMF at reflux (60–80°C) . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yield and purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks by comparing to analogous carbamates. The tert-butyl group shows a singlet at ~1.3 ppm (¹H) and ~28 ppm (¹³C). Thiophene protons appear as multiplets between 6.8–7.5 ppm.
  • IR : Look for carbamate C=O stretch at ~1680–1720 cm⁻¹ and N-H stretch (if deprotected) at ~3300 cm⁻¹.
  • MS : Electrospray ionization (ESI) in positive mode typically yields [M+H]⁺ or [M+Na]⁺ adducts. High-resolution MS (HRMS) confirms molecular formula.

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust; employ P95 respirators if ventilation is inadequate .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, acids, or bases, which may cleave the Boc group .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer : Rotational isomerism in the carbamate group can cause splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence of peaks. For example, at elevated temperatures (e.g., 50°C in DMSO-d₆), dynamic averaging simplifies spectra. Alternatively, DFT calculations (e.g., Gaussian 16) model rotational barriers and predict splitting patterns .

Q. What strategies improve crystallization for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from a 1:1 dichloromethane/hexane mixture often yields single crystals. If crystallization fails, use SHELXT for structure solution and SHELXL for refinement, leveraging charge-flipping algorithms and Hirshfeld atom refinement (HAR) for accurate H-atom positioning . Pre-screen solvents using the Cambridge Structural Database (CSD) to identify compatible conditions.

Q. How to assess stability under varying experimental conditions (e.g., acidic/basic media)?

  • Methodological Answer :

  • Acidic Conditions : Monitor Boc deprotection via TLC (Rf shift) in trifluoroacetic acid (TFA)/DCM (1:4). LC-MS confirms carbamate cleavage to the free amine.
  • Thermal Stability : Thermogravimetric analysis (TGA) at 5°C/min under N₂ identifies decomposition onset (typically >150°C for Boc carbamates).
  • Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes under prolonged UV exposure (e.g., 254 nm).

Q. How to address low yields in cross-coupling steps during synthesis?

  • Methodological Answer : Optimize catalyst loading (1–5 mol% Pd), ligand choice (e.g., SPhos for hindered substrates), and solvent polarity. Microwave-assisted synthesis (120°C, 30 min) can enhance reaction rates. For stubborn cases, switch to Negishi coupling with ZnBr-thiophene derivatives .

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